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molecular formula C10H11BrO2 B1267232 2-Bromo-1-(4-methoxyphenyl)propan-1-one CAS No. 21086-33-9

2-Bromo-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1267232
M. Wt: 243.1 g/mol
InChI Key: QNCDPGOJVGDTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503938B1

Procedure details

0.38 mol of p-anisidine is added to 75 ml of N,N-dimethylaniline in a 1 liter reaction flask, heated to 170° C. while being stirred and then a solution of 0.18 mol of 2-bromo-4′-methoxypropiophenone in 240 ml of o-xylene is added in drops at this temperature. The strongly foaming mixture is refluxed for another 3 hours. After the solution is cooled, it is poured onto 600 ml of 2N HCl, stirred thoroughly and extracted three times with ethyl acetate. The organic extracts are washed twice each with 2N HCl and water, dried on magnesium sulfate (MgSO4) and liberated of solvent. For purification, the crude product is chromatographed on silica gel 60 with CH2Cl2 and then recrystallized from 96% ethanol.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.CN(C)C1C=CC=CC=1.Br[CH:20]([CH3:31])[C:21]([C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1)=O.Cl>CC1C=CC=CC=1C>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:9][C:21]([C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[CH:25][CH:24]=1)=[C:20]2[CH3:31]

Inputs

Step One
Name
Quantity
0.38 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
75 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0.18 mol
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)OC)C
Name
Quantity
240 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The strongly foaming mixture is refluxed for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution is cooled
STIRRING
Type
STIRRING
Details
stirred thoroughly
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic extracts are washed twice each with 2N HCl and water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate (MgSO4)
CUSTOM
Type
CUSTOM
Details
For purification
CUSTOM
Type
CUSTOM
Details
the crude product is chromatographed on silica gel 60 with CH2Cl2
CUSTOM
Type
CUSTOM
Details
recrystallized from 96% ethanol

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=C(NC2=CC1)C1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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